molecular formula C11H13BrN2O2 B11842292 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11842292
M. Wt: 285.14 g/mol
InChI Key: ITANWHFDVQPGHO-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, halide (e.g., 6-bromopyridine), palladium catalyst.

    Solvent: Typically an organic solvent such as toluene or ethanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Base: A base such as potassium carbonate is often used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16)

InChI Key

ITANWHFDVQPGHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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